molecular formula C16H17N3O2 B4247011 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one

Cat. No.: B4247011
M. Wt: 283.32 g/mol
InChI Key: JCKWQYINBVNSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxyphenyl group and a methyl group

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could potentially explore its synthesis, characterization, and biological activity. Given the wide range of activities exhibited by quinazolinone derivatives, this compound could potentially serve as a lead compound for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one typically involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone
  • 2-[(2-chlorophenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone
  • 2-[(2-methoxyphenyl)amino]-6-methyl-7,8-dihydro-5(6H)-quinazolinone

Uniqueness

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-13-11(14(20)8-10)9-17-16(19-13)18-12-5-3-4-6-15(12)21-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKWQYINBVNSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 3
Reactant of Route 3
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 4
Reactant of Route 4
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 5
Reactant of Route 5
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 6
Reactant of Route 6
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.